molecular formula C32H48N6O9 B1523483 Boc-Glu-Lys-Lys-AMC CAS No. 73554-85-5

Boc-Glu-Lys-Lys-AMC

Cat. No. B1523483
CAS RN: 73554-85-5
M. Wt: 660.8 g/mol
InChI Key: BRCAWRCEROGSRR-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Glu-Lys-Lys-AMC” is a sensitive fluorogenic substrate for urokinase-activated plasmin . It is used in research and is not sold to patients .


Synthesis Analysis

The synthesis of “Boc-Glu-Lys-Lys-AMC” involves the use of specific substrates. For instance, in the simultaneous thrombin and plasmin generation (STA) assay, the AMC fluorometric substrates Boc-Val-Pro-Arg-AMC and Boc-Glu-Lys-Lys-AMC are used .


Molecular Structure Analysis

The molecular formula of “Boc-Glu-Lys-Lys-AMC” is C32H48N6O9 . Its molecular weight is 660.8 g/mol . The IUPAC name is (4S)-5-[[ (2S)-6-amino-1-[[ (2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .


Chemical Reactions Analysis

“Boc-Glu-Lys-Lys-AMC” is involved in the process of fibrinolysis, which is responsible for dissolving the clot during wound healing. Plasmin, a central enzyme in this process, has the capacity to cleave fibrin .


Physical And Chemical Properties Analysis

“Boc-Glu-Lys-Lys-AMC” has a molecular weight of 660.8 g/mol . It has a hydrogen bond donor count of 7 .

Scientific Research Applications

Binding Affinities and Selectivity in Peptide Research

Research has explored the role of the sulfate group and cyclization on biological properties in peptides. Compounds including Boc-Glu analogues were synthesized and tested for their binding affinities to central receptors, particularly in guinea pig brain and pancreatic membranes. The findings indicate that both sulfated and nonsulfated cyclic analogues show high affinities for central-type binding sites, suggesting their potential as probes for central receptors (Charpentier et al., 1989).

Use in Enzyme Assays

Boc-Glu-Lys-Lys-AMC has been utilized as a substrate in enzyme assays. It is particularly useful for the specific and sensitive assay of plasmin, a significant enzyme in fibrinolysis. The compound's hydrolysis by plasmin has been thoroughly studied, indicating its resistance to other enzymes like kallikrein and thrombin, underscoring its specificity in assays (Kato et al., 1980).

Structural Studies in Peptides

Boc-Glu-Lys-Lys-AMC and its related compounds have been used in the study of peptide structures. For instance, the crystal structure of a decapeptide including Boc-Aib-Glu analogues revealed a parallel zipper arrangement of interacting helical peptide columns, providing insights into peptide interactions and structure (Karle et al., 1990).

Peptide Transporter Characterization

Studies have also focused on peptide transporters in bovine mammary epithelial cells, using derivatives of Lys-AMC, such as β-Ala-Lys-AMCA, to understand their transport kinetics and regulation. This research is crucial in understanding the mechanisms of peptide transport in biological systems (Wang et al., 2018).

Peptide Synthesis and Inhibitor Studies

Boc-Glu-Lys-Lys-AMC has been involved in the synthesis of peptides and the study of their inhibitory properties. Research in this area includes the synthesis of peptides related to prosegments of enzymes and the investigation of their potential as enzyme inhibitors (Evin et al., 1984).

Future Directions

The assessment of plasmin kinetics allows for the identification of fibrinolytic dysfunction and better understanding of the relationships between abnormal fibrin dissolution and disease pathogenesis . Moreover, this review introduces the PG assay as a promising clinical and research method to monitor antifibrinolytic medications and screen for genetic or acquired fibrinolytic disorders . Future research could focus on these areas to further understand the role of “Boc-Glu-Lys-Lys-AMC” in these processes.

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCAWRCEROGSRR-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-Lys-Lys-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
B Fricke, K Drößler, I Willhardt, A Schierhorn… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… Aliquots of 20 μl were taken and diluted 1/50 in the following continuous assay with the plasmin substrate Boc-Glu-Lys-Lys-AMC at 30C (20 μM substrate concentration, Tris–HCl buffer, …
Number of citations: 59 www.sciencedirect.com
ID Tarandovskiy, PW Buehler… - Journal of Thrombosis and …, 2023 - Springer
… Thrombin- and plasmin-specific fluorogenic substrates Z-Gly-Gly-Arg-AMC and Boc-Glu-Lys-Lys-AMC were used in the study. Thrombin and plasmin peak height (TPH and PPH) and …
Number of citations: 3 link.springer.com
Y Rouille, A Spang, J Chauvet, R Acher - Biochemical and biophysical …, 1992 - Elsevier
Two Ca 2+ -dependent endopeptidases endowed with specificities for paired basic residues have been disclosed in rat and ox neurohypophysial secretory granules. Specificities …
Number of citations: 11 www.sciencedirect.com
R Terada, PM Johnson, AL Butt, Y Mishima… - Thrombosis …, 2023 - Elsevier
… unit) using a plasmin substrate, Boc-Glu-Lys-Lys-AMC. Apixaban was added (250–500 nM) … The reaction was monitored using a fluorogenic substrate, Boc-Glu-Lys-Lys-AMC. Data (n = …
Number of citations: 4 www.sciencedirect.com
IP Michael, G Sotiropoulou, G Pampalakis… - Journal of Biological …, 2005 - ASBMB
Human kallikrein 5 (KLK5) is a member of the human kallikrein gene family of serine proteases. Preliminary results indicate that the protein, hK5, may be a potential serological marker …
Number of citations: 188 www.jbc.org
ID Tarandovskiy, AA Rajabi, E Karnaukhova… - Journal of Thrombosis …, 2019 - Springer
… Additionally, we prepared samples in parallel to contain plasmin specific substrate Boc-Glu-Lys-Lys-AMC (MyBioSource, San Diego, CA, USA). Each substrate in 200 mM stock …
Number of citations: 19 link.springer.com
G Cognetti, S Perriera, JL Irvin - Italian Journal of Zoology, 1987 - Taylor & Francis
Two proteases, assayed with fluorogenic peptides and tentatively designated R c and K c , have been isolated from nuclei of rat testis cells by differential extraction with acetic acid, …
Number of citations: 1 www.tandfonline.com
S Gadwal, KV Korotkov, JR Delarosa, WGJ Hol… - Journal of Biological …, 2014 - ASBMB
The chymotrypsin subfamily A of serine proteases consists primarily of eukaryotic proteases, including only a few proteases of bacterial origin. VesB, a newly identified serine protease …
Number of citations: 25 www.jbc.org
K Shimura, M Kazama, KI Kasai - Journal of Chromatography A, 1984 - Elsevier
… A 2-ml volume of substrate solution (20 @4 Boc-Glu-Lys-Lys-AMC in 0.05 M sodium phosphate, 0.1 A4 sodium chloride, pH 7.4) in a fluorescence cell (1 x 1 x 4 cm) were equilibrated at …
Number of citations: 24 www.sciencedirect.com
LH Yih, TC Lee - Biochemical and biophysical research communications, 1994 - Elsevier
Abstract Treatment of Chinese hamster ovary (CHO-K1) cells with 10 μM sodium arsenite for 24 h resulted in enhancement of a proteolytic activity toward the chromogenic substrate CBZ…
Number of citations: 8 www.sciencedirect.com

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